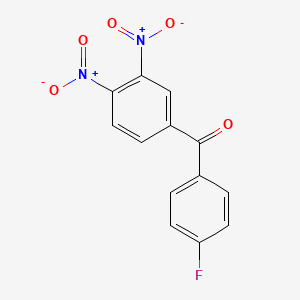
4-((5,8-Difluoroquinolin-4-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-((5,8-difluoroquinolin-4-il)amino)benzoico es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por la presencia de un anillo de quinolina sustituido con átomos de flúor en las posiciones 5 y 8, y un grupo amino unido a la parte del ácido benzoico. La estructura única de este compuesto lo convierte en un candidato valioso para diversas aplicaciones en química medicinal, biología y procesos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-((5,8-difluoroquinolin-4-il)amino)benzoico suele implicar un proceso de varios pasos. Un método común es la reacción de acoplamiento de Suzuki-Miyaura, que se utiliza ampliamente para formar enlaces carbono-carbono. Esta reacción implica el acoplamiento de un derivado de ácido borónico con una quinolina halogenada bajo catálisis de paladio . Las condiciones de reacción suelen incluir el uso de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF) o el tolueno.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, la purificación del producto final se logra mediante técnicas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-((5,8-difluoroquinolin-4-il)amino)benzoico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: La reducción se puede lograr utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede conducir a la formación de derivados de amina.
Aplicaciones Científicas De Investigación
El ácido 4-((5,8-difluoroquinolin-4-il)amino)benzoico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de materiales novedosos y como precursor para la síntesis de colorantes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-((5,8-difluoroquinolin-4-il)amino)benzoico implica su interacción con dianas moleculares específicas. En el caso de su actividad anti-influenza, el compuesto inhibe la ARN polimerasa dependiente de ARN, evitando así la replicación viral . La presencia de átomos de flúor aumenta su afinidad de unión y especificidad hacia la enzima diana.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-((quinolin-4-il)amino)benzoico: Carece de los sustituyentes de flúor, lo que da como resultado propiedades químicas y actividades biológicas diferentes.
Ácido 4-((7-trifluorometilquinolin-4-il)amino)benzoico: Contiene un grupo trifluorometilo en lugar de sustituyentes difluoro, lo que lleva a variaciones en su reactividad y aplicaciones.
Unicidad
La presencia de átomos de flúor en las posiciones 5 y 8 del ácido 4-((5,8-difluoroquinolin-4-il)amino)benzoico confiere propiedades químicas y biológicas únicas. Estos átomos de flúor mejoran la estabilidad del compuesto, la lipofilia y la afinidad de unión a las dianas moleculares, lo que lo convierte en un candidato valioso para diversas aplicaciones en investigación científica e industria.
Propiedades
Fórmula molecular |
C16H10F2N2O2 |
|---|---|
Peso molecular |
300.26 g/mol |
Nombre IUPAC |
4-[(5,8-difluoroquinolin-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10F2N2O2/c17-11-5-6-12(18)15-14(11)13(7-8-19-15)20-10-3-1-9(2-4-10)16(21)22/h1-8H,(H,19,20)(H,21,22) |
Clave InChI |
VGZGTPGVERUFNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC2=CC=NC3=C(C=CC(=C23)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)



![5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)



![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)

